REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8].O([C:17]1[C:18]2[C:23]([N:24]=[C:25]3[C:30]=1[CH:29]=[CH:28][CH:27]=[CH:26]3)=[CH:22][CH:21]=[CH:20][CH:19]=2)C1C=CC=CC=1.CCOCC>C1(O)C=CC=CC=1>[C:7]([CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][NH:1][C:17]1[C:18]2[C:23]([N:24]=[C:25]3[C:30]=1[CH:29]=[CH:28][CH:27]=[CH:26]3)=[CH:22][CH:21]=[CH:20][CH:19]=2)([OH:9])=[O:8]
|
Name
|
|
Quantity
|
1.47 g
|
Type
|
reactant
|
Smiles
|
NCCCCCC(=O)O
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C=1C2=CC=CC=C2N=C2C=CC=CC12
|
Name
|
|
Quantity
|
15 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred at 120° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
precipitated as a yellow-green solid
|
Type
|
CUSTOM
|
Details
|
It was triturated with hot ethanol
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
then washed with ethanol
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CCCCCNC=1C2=CC=CC=C2N=C2C=CC=CC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |